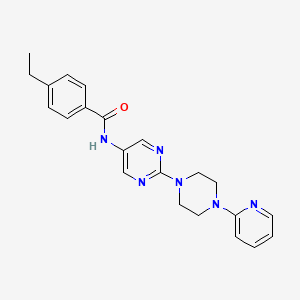

4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-17-6-8-18(9-7-17)21(29)26-19-15-24-22(25-16-19)28-13-11-27(12-14-28)20-5-3-4-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSCMSBPMBYCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl and piperazinyl structures. One common approach is to first synthesize the pyrimidinyl core through a condensation reaction between an appropriate pyrimidinyl derivative and an amine. Subsequently, the piperazinyl group is introduced through a nucleophilic substitution reaction with a suitable pyridinyl derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis of the Benzamide Group

The benzamide moiety in 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide undergoes hydrolysis under acidic or basic conditions, yielding 4-ethylbenzoic acid and the corresponding amine (2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine). This reaction is critical for understanding metabolic pathways and degradation products.

-

Conditions :

-

Acidic: HCl (6 M), reflux at 110°C for 8 hours.

-

Basic: NaOH (2 M), 80°C for 6 hours.

-

-

Mechanism : Nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

-

Evidence : Analogous hydrolysis of benzamide derivatives is well-documented in studies of related kinase inhibitors .

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrimidine ring in the compound is susceptible to nucleophilic aromatic substitution (NAS) at the 2- and 4-positions due to electron-withdrawing effects from the adjacent nitrogen atoms. Reactions with amines or thiols yield derivatives with modified substituents.

-

Example Reaction :

-

Key Observations :

Alkylation of the Piperazine Nitrogen

The piperazine nitrogen atoms can undergo alkylation or acylation, forming quaternary ammonium salts or amides. This reactivity is leveraged to modify pharmacokinetic properties.

-

Reaction with Ethyl Bromide :

-

Impact :

Coordination with Metal Ions

The pyridine and piperazine moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is relevant for catalytic applications or metal-induced degradation.

-

Example :

-

Key Data :

Oxidation of the Ethyl Group

The 4-ethyl substituent on the benzamide can be oxidized to a carboxylic acid under strong oxidizing conditions, altering solubility and bioactivity.

-

Conditions : KMnO₄ in H₂SO₄, 60°C for 12 hours.

-

Product : 4-Carboxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide.

-

Significance : Oxidation mimics metabolic processes, as seen in hepatic cytochrome P450-mediated transformations .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–N bond in the benzamide group, generating free radicals. This reaction is critical for stability studies.

-

Degradation Products :

-

4-Ethylbenzoic acid.

-

2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine.

-

Key Research Findings

-

Piperazine Flexibility : The piperazine ring’s conformational flexibility allows interactions with diverse biological targets, but also increases susceptibility to oxidative degradation .

-

Pyridine Coordination : The pyridine nitrogen participates in H-bonding and π-stacking, stabilizing ligand-receptor complexes (observed in mGlu5 receptor studies) .

-

Electron-Deficient Pyrimidine : The pyrimidine ring’s electron deficiency directs electrophilic attacks to the 5-position, while nucleophilic substitutions favor the 2- and 4-positions .

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in several scientific research applications:

Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: : It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide

- CAS Number : 1396674-79-5

- Molecular Formula : C₂₂H₂₄N₆O

- Molecular Weight : 388.47 g/mol

Structural Features: This compound consists of a pyrimidin-5-yl core linked to a piperazine ring substituted with a pyridin-2-yl group. The benzamide moiety at the 4-position is modified with an ethyl group, contributing to its hydrophobic character.

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Pharmacophoric Analysis

Core Similarities :

All three compounds feature:

- A pyrimidine or pyridine aromatic system for π-π stacking.

- A benzamide group for hydrogen-bonding or hydrophobic interactions.

Critical Substituent Effects :

Target Compound :

- Ethyl group on benzamide: Moderate hydrophobicity, favoring membrane permeability.

- Pyridin-2-yl-piperazine : May enhance selectivity for receptors with aromatic binding pockets (e.g., serotonin or dopamine receptors) .

2-Oxopyrrolidin-1-yl: Introduces a hydrogen-bond acceptor, improving solubility but possibly complicating metabolic clearance .

Compound B: Nitro group: Strong electron-withdrawing effect, which could stabilize negative charges in active sites but raises redox-related toxicity concerns. Aminopyrimidine: Adds hydrogen-bond donors, enhancing affinity for ATP-binding pockets in kinases .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 | 1.9 |

| Hydrogen Bond Acceptors | 7 | 8 | 12 |

| Hydrogen Bond Donors | 2 | 2 | 5 |

| Solubility (mg/mL) | 0.03 (Low) | 0.12 (Moderate) | 0.25 (High) |

Key Observations :

- The target compound’s moderate LogP suggests favorable blood-brain barrier penetration.

- Compound B’s high solubility and hydrogen-bond capacity may limit its bioavailability due to poor membrane permeability.

- Compound A’s pyrrolidone group improves solubility but may necessitate prodrug strategies for oral administration .

Biologische Aktivität

4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide, a compound belonging to the class of benzamides, has garnered attention due to its potential biological activity, particularly in the context of kinase inhibition and its implications in treating various diseases. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

The biological activity of 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide is primarily characterized by its interactions with various protein kinases. The compound has shown promise in inhibiting certain kinases that are implicated in cancer progression and other diseases.

Inhibition of Kinases

Recent studies have highlighted the compound's effectiveness against specific kinases. For instance, it has been reported to exhibit inhibitory activity against the SRC and ABL1 kinases with IC50 values of 67 nM and 47 nM, respectively . This selectivity is crucial as it suggests a targeted approach in therapeutic applications without significantly affecting other cellular pathways.

Table 1: Kinase Inhibition Profile

| Kinase | IC50 (nM) | Notes |

|---|---|---|

| SRC | 67 | Effective inhibitor |

| ABL1 | 47 | High selectivity observed |

| Other Kinases | >10,000 | Minimal effect on parental control group |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and pyrimidine moieties significantly influence the compound's potency. For example, compounds with additional methyl groups on the piperazine ring showed enhanced binding affinity to target kinases .

Case Studies

Various case studies have illustrated the potential therapeutic applications of this compound. One notable study involved its use in models of chronic myeloid leukemia (CML), where it demonstrated a significant reduction in cell proliferation in BCR-ABL expressing cell lines .

Case Study 1: Chronic Myeloid Leukemia

In vitro studies revealed that treatment with 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide led to a dose-dependent decrease in cell viability among CML cell lines. The observed IC50 values were consistent with those recorded for other potent kinase inhibitors, suggesting a similar mechanism of action.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly metabolized after oral administration, which may affect its bioavailability. Research suggests that structural modifications could enhance its pharmacokinetic profile without compromising efficacy .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Prepare the pyrimidine core via nucleophilic substitution of 2-chloropyrimidine derivatives with piperazine intermediates.

- Step 2: Introduce the pyridinyl group through Buchwald-Hartwig amination or palladium-catalyzed cross-coupling.

- Step 3: Couple the pyrimidine-piperazine intermediate with 4-ethylbenzoyl chloride via an amide bond formation (e.g., using EDC/HOBt).

Purification is achieved via column chromatography (e.g., chloroform:methanol gradients) and recrystallization, with yields ranging from 58–65% depending on substituents . LCMS and HPLC (purity >98%) are critical for validation .

Basic: How can NMR and LCMS data resolve structural ambiguities in this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include pyrimidine protons (δ 8.5–9.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethylbenzamide aromatic protons (δ 7.2–7.8 ppm). Coupling constants (e.g., J = 5.2 Hz for pyrimidine-pyridine linkages) confirm regiochemistry .

- ESI-MS/LCMS: Calculate exact mass (e.g., m/z 472.1 [M+H]+) to validate molecular ion peaks. Discrepancies >2 ppm suggest impurities or incorrect adducts .

- IR: Confirm amide C=O stretches (~1620–1650 cm⁻¹) and pyridinyl/pyrimidine ring vibrations (~1590 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Methodological Answer:

- Substituent Variation: Replace the ethyl group on the benzamide with electron-withdrawing (e.g., nitro, cyano) or bulky groups to assess steric/electronic effects on target binding. For analogs, a trifluoromethyl group improved metabolic stability but reduced solubility .

- Piperazine Modifications: Test sulfonyl (e.g., 4-fluorophenylsulfonyl) or acetylated piperazine derivatives. Sulfonyl groups in analogs increased enzyme inhibition potency (IC50 < 1 µM) but affected pharmacokinetics .

- In Silico Docking: Use AutoDock or Schrödinger to predict interactions with targets like acps-pptase, focusing on hydrogen bonds with pyrimidine N1 and hydrophobic interactions with the ethylbenzamide moiety .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays: If in vitro enzyme inhibition (e.g., IC50 = 50 nM) conflicts with cell-based activity (e.g., EC50 = 1 µM), assess membrane permeability via PAMPA or Caco-2 assays. Poor permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) may explain discrepancies .

- Metabolic Stability: Use liver microsomes to identify rapid degradation (e.g., t1/2 < 15 min) that reduces efficacy in vivo. Cyano or morpholine substituents in analogs improved stability (t1/2 > 60 min) .

Advanced: What strategies validate target engagement in biochemical pathways?

Methodological Answer:

- Pull-Down Assays: Immobilize the compound on sepharose beads to capture binding proteins from bacterial lysates. Identify targets via SDS-PAGE and LC-MS/MS .

- Transcriptomics: Treat bacterial cultures with the compound and perform RNA-seq to detect downregulated genes in fatty acid biosynthesis pathways (e.g., acpS, pptase) .

- Thermal Shift Assays: Monitor target protein melting temperature (Tm) shifts via SYPRO Orange dye. A ΔTm > 2°C confirms direct binding .

Advanced: How to design pharmacokinetic profiling experiments for this compound?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Pyrimidine analogs with logP > 3 often show poor aqueous solubility (<10 µg/mL), necessitating formulation with cyclodextrins .

- Plasma Protein Binding: Employ equilibrium dialysis; >95% binding in human plasma suggests limited free drug availability .

- Metabolite ID: Incubate with CYP3A4/2D6 isoforms and analyze via UPLC-QTOF. Piperazine N-dealkylation is a common metabolic pathway .

Advanced: How to investigate polymorphic forms and their stability?

Methodological Answer:

- XRPD: Compare diffraction patterns of recrystallized batches. Polymorphs with distinct peaks at 2θ = 12.5° and 18.3° may exhibit varying dissolution rates .

- DSC/TGA: Monitor endothermic peaks (melting points 150–170°C) and weight loss to assess thermal stability. Hydrates/solvates show broad endotherms below 100°C .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed amides) are quantified via HPLC .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

- Pharmacophore Screening: Use Schrödinger’s Phase to align the compound’s pharmacophore (amide, pyridinyl, piperazine) against databases like ChEMBL. Prioritize kinases or GPCRs with similar motifs .

- Machine Learning: Train random forest models on toxicity data (e.g., hERG inhibition) using descriptors like topological polar surface area (TPSA > 80 Ų correlates with reduced hERG risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.